
1-(2-Bromophenyl)ethane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)ethane-1,2-diamine 2hcl is a chemical compound with the molecular formula C8H11BrN2·2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)ethane-1,2-diamine 2hcl typically involves the bromination of phenylethylamine followed by the introduction of the diamine group. One common method includes the reaction of 2-bromobenzyl chloride with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of ethane-1,2-diamine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, amides, ethane-1,2-diamine derivatives, and various substituted phenyl ethane-1,2-diamines.
Applications De Recherche Scientifique
1-(2-Bromophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The bromine atom and diamine moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromophenyl)ethanamine: A related compound with a similar structure but lacking the diamine group.
1-(4-Bromophenyl)ethane-1,2-diamine: A positional isomer with the bromine atom attached to the para position of the phenyl ring.
1-(2-Chlorophenyl)ethane-1,2-diamine: A halogen-substituted analogue with chlorine instead of bromine.
Uniqueness
1-(2-Bromophenyl)ethane-1,2-diamine 2hcl is unique due to the presence of both the bromine atom and the diamine group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H13BrCl2N2 |
|---|---|
Poids moléculaire |
288.01 g/mol |
Nom IUPAC |
1-(2-bromophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11BrN2.2ClH/c9-7-4-2-1-3-6(7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H |
Clé InChI |
KIUQPBWSYUDNLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CN)N)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15235391.png)
![9-(2-Chlorophenyl)-6,13-dimethyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene](/img/structure/B15235396.png)
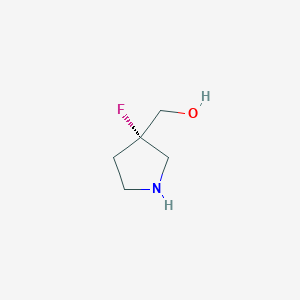
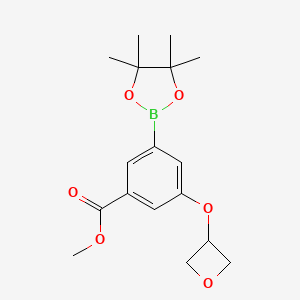

![Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15235436.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15235440.png)

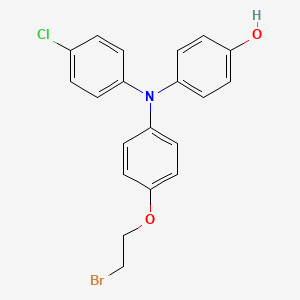
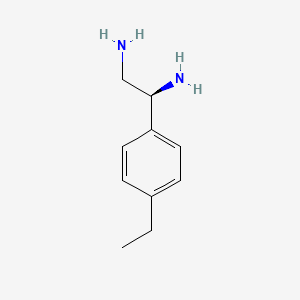
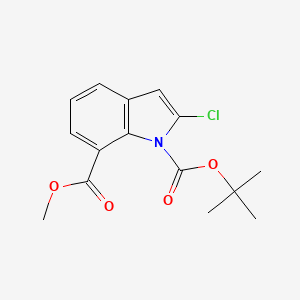

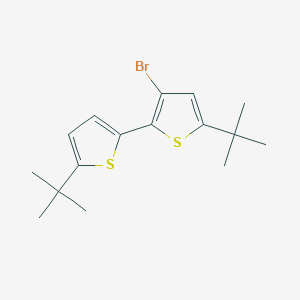
![Methyl 2-[2-(hydroxymethyl)phenyl]benzoate](/img/structure/B15235484.png)
